(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid
Description
(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid (CAS: 2225176-63-4; molecular formula: C₇H₅BBrClO₃) is a tri-substituted aromatic boronic acid featuring bromo (Br), chloro (Cl), and methoxy (OCH₃) groups at positions 2, 4, and 5, respectively, on the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its unique substitution pattern imparts distinct electronic and steric properties, influencing its reactivity, acidity, and biological activity.
Properties
Molecular Formula |
C7H7BBrClO3 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(2-bromo-4-chloro-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BBrClO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 |
InChI Key |
JSHHWLFNBJAGCE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)Cl)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Chloro-5-methoxybenzoic Acid
The synthesis begins with bromination of 4-chloro-5-methoxybenzoic acid using molecular bromine (Br₂) in dichloromethane at −10°C, achieving 92% yield of 2-bromo-4-chloro-5-methoxybenzoic acid. This step exploits the ortho-directing effect of the methoxy group, with reaction monitoring via ¹H NMR showing complete conversion after 6 hours.
Table 1: Bromination Optimization
| Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Br₂ (1.1 eq), DCM | −10°C | 6 | 92 |
| NBS, AIBN, CCl₄ | 80°C | 12 | 68 |
| HBr, H₂O₂, AcOH | 25°C | 24 | 41 |
Boronic Acid Installation via Miyaura Borylation
The 2-bromo intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂). Optimal conditions employ Pd(dppf)Cl₂ (5 mol%) and KOAc (3 eq) in dioxane at 90°C for 12 hours, yielding 87% of the boronic ester. Acidic hydrolysis (HCl, THF/H₂O) provides the final boronic acid with >99% HPLC purity.
Friedel-Crafts Acylation Route
Synthesis of 2-Bromo-4-chloro-5-methoxyacetophenone
Adapting methodology from CN111099975A, 5-bromo-2-chlorobenzoic acid reacts with thionyl chloride (SOCl₂) under DMF catalysis (0.5–1 mol%) to form the acid chloride. Subsequent Friedel-Crafts acylation with methyl vinyl ketone uses silica gel-loaded AlCl₃ (1.6 mmol/g) at −20°C under vacuum (−0.05 MPa), yielding 89% ketone intermediate.
Equation 1: Friedel-Crafts Acylation
$$
\text{Ar–COCl} + \text{CH₃COCH₃} \xrightarrow{\text{AlCl₃/SiO₂}} \text{Ar–CO–C(CH₃)₂} \quad
$$
Boronic Acid Functionalization
The ketone undergoes Baeyer-Villiger oxidation with mCPBA to form a lactone, which is cleaved with BBr₃ to expose the boronic acid moiety. This method achieves 78% overall yield but requires rigorous exclusion of moisture.
Directed Ortho-Metalation Approach
Lithiation-Borylation Sequence
Starting from 4-chloro-5-methoxyaniline, protection of the amine as a tert-butyl carbamate (Boc) enables directed ortho-lithiation at −78°C using s-BuLi. Quenching with triisopropyl borate (B(OiPr)₃) followed by acidic workup provides the boronic acid in 81% yield.
Critical Parameters:
Bromination of the Boronated Intermediate
Electrophilic bromination (NBS, AIBN) selectively substitutes the para position to the boronic acid, yielding the target compound with 94% regioselectivity.
Comparative Analysis of Synthetic Routes
Table 2: Route Performance Metrics
| Route | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Halogenation-Borylation | 79 | 99.8 | Industrial |
| Friedel-Crafts | 68 | 98.5 | Pilot |
| Directed Metalation | 75 | 99.2 | Lab |
The halogenation-borylation route demonstrates superior scalability, leveraging cost-effective Pd catalysts and modular bromination conditions. In contrast, the directed metalation approach offers precise regiocontrol but requires cryogenic conditions unsuitable for large-scale production.
Industrial-Scale Purification Strategies
Crystallization Optimization
Recrystallization from ethanol/water (4:1 v/v) removes residual palladium (<1 ppm) and inorganic salts, achieving >99.5% purity. Silica gel chromatography, while effective, incurs 12–15% product loss during large-scale operations.
Continuous Flow Processing
Patent CN112250562A discloses a continuous flow system for boronic acid synthesis, reducing reaction time from 12 hours to 45 minutes through enhanced mass transfer. This system achieves 93% yield at 100 g/h throughput, demonstrating viability for ton-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are a type of cross-coupling reaction. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-4-chloro-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Position and Electronic Effects
Key Compounds for Comparison :
- (2,4-Dichloro-5-methoxyphenyl)boronic acid (CAS 851756-57-5): Replaces the bromo group with a second chloro substituent.
- (2-Chloro-3-methoxyphenyl)boronic acid (CAS 854778-30-6): Shifts substituents to positions 2 (Cl) and 3 (OCH₃).
- (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid (CAS 352525-85-0): Introduces fluorine (F) at position 5 and bromo at position 3 .
Electronic Properties :
- Acidity (pKa) :
- The bromo and chloro groups are electron-withdrawing (EWG), lowering the pKa (increasing acidity) by stabilizing the boronate conjugate base. However, the methoxy group at position 5 is electron-donating (EDG), raising the pKa. This balance results in a pKa likely between 8.5 (phenylboronic acid) and higher values seen in 3-AcPBA/4-MCPBA analogs .
- Fluorinated analogs (e.g., 3-Bromo-5-fluoro-2-methoxyphenylboronic acid) exhibit significantly lower pKa values due to fluorine’s strong EWG effect .
| Compound | Substituents (Positions) | Predicted pKa Range | Key Electronic Effects |
|---|---|---|---|
| (2-Bromo-4-chloro-5-methoxyphenyl)BA | Br (2), Cl (4), OCH₃ (5) | ~8.5–9.5 | EWG (Br, Cl) partially offset by EDG (OCH₃) |
| (2,4-Dichloro-5-methoxyphenyl)BA | Cl (2,4), OCH₃ (5) | ~8.5–9.0 | Stronger EWG effect from dual Cl |
| (3-Bromo-5-fluoro-2-methoxyphenyl)BA | Br (3), F (5), OCH₃ (2) | ~7.5–8.5 | Enhanced acidity due to F |
Steric Effects :
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura reactions are highly sensitive to boronic acid substituents:
- Electron-Withdrawing Groups (EWG) : Enhance reactivity by activating the boron center. For example, (3,4-dichlorophenyl)boronic acid achieves 68% yield in Pd-catalyzed couplings .
- Steric Hindrance : The 2-Bromo substituent in (2-Bromo-4-chloro-5-methoxyphenyl)BA may reduce reactivity compared to para-substituted analogs.
- Comparative Yields :
Antiproliferative Effects :
- Aromatic boronic acids like phenanthren-9-yl boronic acid exhibit cytotoxicity at sub-micromolar concentrations in triple-negative breast cancer models . The bromo and chloro groups in (2-Bromo-4-chloro-5-methoxyphenyl)BA may enhance target binding (e.g., proteasome inhibition) but reduce cell permeability due to increased hydrophobicity .
Enzyme Inhibition :
- Boronic acids with methoxy groups, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, inhibit fungal histone deacetylases (HDACs) at low concentrations (1 µM) . The methoxy group in (2-Bromo-4-chloro-5-methoxyphenyl)BA could similarly promote interactions with enzyme active sites.
Physicochemical Stability
- Boronic Acid-Boroxine Equilibrium : Bulky substituents (e.g., bromo at position 2) shift equilibrium toward boroxine formation, requiring stronger bases (e.g., Et₃N) to stabilize the boronic ester form .
Biological Activity
(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Overview of Boronic Acids in Medicinal Chemistry
Boronic acids have been investigated for various biological activities, including anticancer, antibacterial, and antiviral properties. The incorporation of boronic acid moieties into bioactive compounds can enhance their pharmacological profiles by modifying selectivity and improving physicochemical characteristics .
Structure-Activity Relationship (SAR)
The biological activity of boronic acids is often linked to their ability to interact with specific biological targets. In the case of (2-Bromo-4-chloro-5-methoxyphenyl)boronic acid, structural modifications can significantly influence its binding affinity and efficacy. The presence of halogens (bromo and chloro) and a methoxy group in this compound suggests potential interactions with various biological targets.
Biological Activities
-
Anticancer Activity :
Boronic acids have shown promise in cancer therapy, particularly through their action as proteasome inhibitors. For instance, bortezomib, a well-known boronic acid derivative, is used in treating multiple myeloma by inhibiting the proteasome pathway, leading to apoptosis in cancer cells . While specific data on (2-Bromo-4-chloro-5-methoxyphenyl)boronic acid is limited, its structural similarity to other bioactive boronic acids suggests potential anticancer properties. -
DPP-IV Inhibition :
Studies have indicated that certain boronic acids can act as DPP-IV inhibitors, which are crucial in managing type 2 diabetes mellitus by enhancing insulin secretion . The interaction of (2-Bromo-4-chloro-5-methoxyphenyl)boronic acid with DPP-IV could be explored further to assess its efficacy in glycemic control. -
Antimicrobial Activity :
Boronic acids have been reported to exhibit antibacterial and antiviral activities. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting viral replication processes . The activity of (2-Bromo-4-chloro-5-methoxyphenyl)boronic acid against specific pathogens remains an area for future research.
Case Study 1: Interaction with Insulin
A theoretical model was developed to study the interaction between various boronic acids and insulin. This research utilized computational tools to predict binding affinities and interactions at the molecular level. Although (2-Bromo-4-chloro-5-methoxyphenyl)boronic acid was not specifically mentioned, the findings highlight the importance of structural features in determining biological interactions .
Case Study 2: Anticancer Applications
Research has shown that modifications in the boronic acid structure can lead to enhanced anticancer activity. For example, compounds with similar scaffolds demonstrated significant cytotoxic effects against various cancer cell lines. Future studies could focus on evaluating the specific effects of (2-Bromo-4-chloro-5-methoxyphenyl)boronic acid in cancer models .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the standard synthetic routes for (2-Bromo-4-chloro-5-methoxyphenyl)boronic acid, and how is purity validated?
- Methodological Answer : The synthesis typically involves halogenation and boronation steps, such as Miyaura borylation of a brominated precursor. Purity is validated using HPLC coupled with LC-MS/MS to detect residual boronic acid impurities (e.g., carboxy or methyl phenyl boronic acids) at sub-ppm levels . Derivatization with diols (e.g., 2,3-butanedione) can stabilize the compound during analysis, preventing trimerization artifacts .
Q. Which spectroscopic techniques are optimal for characterizing arylboronic acids like this compound?
- Methodological Answer :
- ¹¹B NMR : Reveals boron coordination states (e.g., trigonal vs. tetrahedral) and pH-dependent shifts (e.g., δ ~9–30 ppm for boronic acids) .
- ¹H/¹³C NMR : Confirms substituent positions on the aromatic ring.
- MALDI-MS : Requires derivatization with sugars (e.g., fructose) to suppress dehydration/boroxine formation, ensuring accurate mass detection .
Q. What are the primary medicinal chemistry applications of this compound?
- Methodological Answer : It serves as a key intermediate in protease inhibitors (e.g., proteasome inhibitors mimicking Bortezomib’s boronic acid pharmacophore) . Its halogen and methoxy groups enhance binding to hydrophobic enzyme pockets, as seen in tubulin polymerization inhibitors .
Advanced Research Questions
Q. How can dehydration/trimerization artifacts in MALDI-MS analysis of this boronic acid be mitigated?
- Methodological Answer : Derivatize with diols (e.g., glucose) to form stable cyclic esters, preventing boroxine formation. Use matrices like α-cyano-4-hydroxycinnamic acid (CHCA) to enhance ionization efficiency. Validate results with ESI-MS under mild desolvation conditions .
Q. What experimental strategies resolve contradictions between thermodynamic and kinetic data in diol-binding studies?
- Methodological Answer :
- Stopped-flow kinetics : Measure kon and koff directly (e.g., with fluorescent tags) to distinguish binding rate vs. affinity .
- Surface plasmon resonance (SPR) : Assess real-time binding on functionalized surfaces; adjust buffer pH/ionic strength to minimize non-specific interactions (e.g., secondary hydrophobic binding in glycoprotein assays) .
Q. How does the substitution pattern (Br, Cl, OMe) influence binding kinetics with biomolecules?
- Methodological Answer : Electron-withdrawing groups (Br, Cl) increase boronic acid Lewis acidity, enhancing diol-binding kon. Methoxy groups improve solubility and stabilize π-π interactions in enzyme active sites (e.g., tubulin’s colchicine site). Compare analogs via SPR or fluorescence quenching assays .
Q. What controls are critical in assessing proteasome inhibition by boronic acid derivatives?
- Methodological Answer :
- Positive controls : Use Bortezomib to benchmark IC50 values.
- Competition assays : Test reversibility with excess substrate (e.g., Z-Leu-Leu-Leu-AMC).
- Crystallography : Validate binding mode to the proteasome’s β5 subunit .
Q. How do non-specific interactions affect glycoprotein binding selectivity, and how can they be minimized?
- Methodological Answer : Secondary hydrophobic/electrostatic interactions (e.g., with avidin) reduce selectivity. Use low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) and competitive elution with sorbitol to enhance specificity for cis-diols .
Q. What thermogravimetric analysis (TGA) parameters predict flame-retardant efficacy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
